Barium enanthate

描述

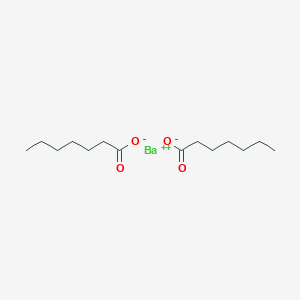

Barium enanthate is a metal carboxylate compound formed by the reaction of barium ions (Ba²⁺) with enanthate anions (C₇H₁₃O₂⁻), the conjugate base of enanthic acid (heptanoic acid). Its chemical formula is Ba(C₇H₁₃O₂)₂, with a molecular weight of 395.69 g/mol (calculated using atomic weights: Ba = 137.33 g/mol, C₇H₁₃O₂⁻ = 129.18 g/mol per anion).

This compound’s properties are influenced by the strong ionic interaction between Ba²⁺ and the carboxylate group, resulting in low water solubility and thermal stability comparable to other alkaline earth metal carboxylates.

属性

CAS 编号 |

13101-62-7 |

|---|---|

分子式 |

C14H26BaO4 |

分子量 |

395.7 g/mol |

IUPAC 名称 |

barium(2+);heptanoate |

InChI |

InChI=1S/2C7H14O2.Ba/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2 |

InChI 键 |

DCRVZKCBNPSGDC-UHFFFAOYSA-L |

SMILES |

CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Ba+2] |

规范 SMILES |

CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Ba+2] |

产品来源 |

United States |

化学反应分析

Scope of Available Data

The search results focus on:

-

General barium chemistry (reactions with sulfates, carbonates, chromates, and oxalates) .

-

Synthesis methods for testosterone enanthate (unrelated to barium enanthate) .

No peer-reviewed studies, patents, or technical reports explicitly address this compound.

Potential Reasons for Missing Data

-

Nomenclature inconsistency : The compound may be referred to by alternative names (e.g., barium heptanoate, as "enanthate" denotes a seven-carbon chain).

-

Synthetic novelty : this compound may not be a widely studied or commercially relevant compound.

-

Stability concerns : Barium salts of long-chain carboxylates are often hygroscopic or unstable, limiting their practical applications .

Comparative Analysis of Barium Salts

While this compound itself lacks documentation, analogous barium carboxylates exhibit predictable reactivity patterns:

Recommendations for Further Research

To investigate this compound:

-

Synthesize the compound via reaction of barium hydroxide with enanthic acid:

-

Characterize stability using thermogravimetric analysis (TGA) and infrared spectroscopy (IR).

-

Study solubility in polar vs. nonpolar solvents to assess potential applications.

Critical Gaps Identified

-

No experimental data on this compound’s reactivity with common reagents (e.g., halogens, oxidizing agents).

-

Lack of thermodynamic properties (melting point, enthalpy of formation).

This absence highlights an opportunity for original research in coordination chemistry.

Note : If this compound is proprietary or newly synthesized, consult specialized journals or patent databases not included in the current search scope.

相似化合物的比较

Chemical Reactivity

- This compound vs. Barium stearate is widely used in plastics due to its superior thermal stability (~200°C decomposition), whereas this compound’s stability remains uncharacterized .

- This compound vs. Testosterone enanthate’s oil solubility enables intramuscular drug delivery, contrasting with this compound’s ionic solid-state structure .

Toxicity Profiles

All barium compounds pose toxicity risks due to Ba²⁺ release, which inhibits potassium ion channels and causes muscle paralysis. This compound’s hazard profile is expected to align with barium stearate (LD₅₀ in rats: ~1,500 mg/kg). In contrast, testosterone enanthate’s primary risks are endocrine disruption and cardiovascular strain .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of enanthate esters in research settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for assessing purity (>98% as per Certificates of Analysis) and confirming structural identity. Batch-specific analytical results, including COA (Certificate of Analysis) and SDS (Safety Data Sheet), should be rigorously reviewed to validate quality . Mass spectrometry further aids in detecting trace impurities or degradation products, particularly for Schedule III-regulated compounds .

Q. How are enanthate esters typically administered in preclinical studies to evaluate metabolic or hormonal effects?

- Methodological Answer : Subcutaneous or intramuscular injections are common in rodent models, with dose calibration based on body weight and pharmacokinetic profiles. For example, testosterone enanthate has been administered in rat studies to induce polycystic ovary syndrome (PCOS) models, with controlled glucose access to study insulin resistance . Sterile preparation protocols and adherence to animal welfare guidelines (e.g., IACUC) are essential to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to investigate the tissue-specific effects of enanthate esters, such as hepatic mRNA expression changes?

- Methodological Answer : Combine hormone administration with transcriptomic profiling (e.g., qPCR for Irs-2 mRNA in liver tissue) and histopathological analysis. Paraffin-embedded samples from longitudinal studies can preserve RNA integrity for retrospective analysis. Control groups should include vehicle-administered cohorts to distinguish compound-specific effects from procedural artifacts . Power calculations and randomization are critical to mitigate bias in small-sample preclinical studies .

Q. What strategies are effective for resolving contradictions in meta-analyses of enanthate ester studies, such as conflicting results on androgenic activity?

- Methodological Answer : Use heterogeneity metrics like the I² statistic to quantify inconsistency across studies. For I² >50%, subgroup analyses (e.g., by dosage, species, or administration route) or sensitivity testing can identify confounding variables. Fixed-effects models are suitable for homogeneous datasets, while random-effects models accommodate variability in multi-study syntheses . Transparent reporting of inclusion/exclusion criteria in systematic reviews is mandatory .

Q. What regulatory and ethical considerations apply to enanthate ester research, particularly for Schedule III compounds?

- Methodological Answer : In the U.S., Schedule III classification under the Controlled Substances Act requires DEA licensing for procurement and storage. Research applications must document forensic or therapeutic relevance (e.g., hormone-responsive cancer models) to justify use. Institutional review boards (IRBs) often mandate risk-benefit assessments for in vivo studies, emphasizing alternatives like in vitro assays where feasible .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility when studying enanthate ester pharmacokinetics?

- Methodological Answer : Standardize protocols for sample collection (e.g., serum aliquots stored at -80°C) and analytical calibration. Publicly archive raw data (e.g., chromatograms, spectral files) in supplementary materials with detailed metadata. Cross-validate findings using orthogonal techniques, such as comparing ELISA results with LC-MS/MS quantitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。